molecular formula C12H20O4 B8151317 3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid

Cat. No.: B8151317
M. Wt: 228.28 g/mol
InChI Key: WCWLIMUAFBLJDG-UHFFFAOYSA-N
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Description

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a tert-butoxy oxoethyl substituent. Its molecular formula is C₁₂H₁₈O₄ (molecular weight: 226.27 g/mol), inferred from structurally related compounds . The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediates, as described in Reference Examples 87 and 88 of EP 4 374 877 A2 . The tert-butoxy group enhances steric protection of the carbonyl moiety, improving stability during synthetic processes.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-8-4-5-9(6-8)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWLIMUAFBLJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid typically involves the following steps:

    Formation of tert-butoxy-oxoethyl intermediate: This intermediate can be synthesized by reacting tert-butyl alcohol with an appropriate oxo compound under acidic conditions.

    Cyclopentanecarboxylic acid formation: The cyclopentanecarboxylic acid can be prepared through the oxidation of cyclopentane derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling reaction: The tert-butoxy-oxoethyl intermediate is then coupled with the cyclopentanecarboxylic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butoxy-oxoethyl group can participate in hydrophobic interactions and steric effects. These interactions can influence the compound’s reactivity and binding affinity to various targets, thereby modulating its effects.

Comparison with Similar Compounds

3-(2-(tert-Butoxy)-2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula : C₁₂H₁₈O₄ (226.27 g/mol)
CAS : 1113001-76-5

  • Structural Differences : Replaces the cyclopentane ring with a bicyclo[1.1.1]pentane scaffold, creating a rigid, three-dimensional geometry.
  • Lower solubility in polar solvents compared to the cyclopentane analog, as observed in similar bicyclo-carboxylic acids .
Parameter Cyclopentane Analog Bicyclo[1.1.1]pentane Analog
Molecular Weight (g/mol) 226.27 226.27
Solubility (Polar Solv.) Moderate Low
Synthetic Accessibility High Moderate

4-[2-(tert-Butoxy)-2-oxoethyl]benzoic Acid

Molecular Formula : C₁₃H₁₆O₄ (228.27 g/mol)
CAS : 2287311-67-3

  • Structural Differences : Substitutes the cyclopentane ring with a benzene ring, introducing aromaticity.
  • Properties :
    • Enhanced acidity (pKa ~3.5–4.0) due to electron-withdrawing effects of the aromatic ring .
    • Higher lipophilicity compared to aliphatic analogs, making it suitable for lipid membrane penetration in drug delivery systems.
Parameter Cyclopentane Analog Benzoic Acid Analog
Molecular Weight (g/mol) 226.27 228.27
Acidity (pKa) ~4.5–5.0 ~3.5–4.0
Lipophilicity (LogP) 1.8 2.4

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Synthetic Precursor : Used in the synthesis of the title compound .

  • Key Differences: Contains a Boc-protected amino group instead of the oxoethyl chain. Higher reactivity in peptide coupling reactions due to the amino functionality.

Biological Activity

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Structural Information

  • Molecular Formula : C12_{12}H20_{20}O4_4
  • SMILES : CC(C)(C)OC(=O)CC1CCC(C1)C(=O)O
  • InChI : InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-8-4-5-9(6-8)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+229.14343153.2
[M+Na]+251.12537159.6
[M+NH4]+246.16997158.8
[M+K]+267.09931158.9

The biological activity of this compound is largely attributed to its functional groups which allow for various interactions with biological molecules:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids.
  • Hydrophobic Interactions : The tert-butoxy group enhances the compound's hydrophobic character, facilitating membrane penetration.
  • Steric Effects : The bulky tert-butoxy group may influence the binding affinity to specific targets.

Case Studies and Research Findings

  • Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties, potentially reducing oxidative stress in cells .
  • Therapeutic Potential : Research has suggested that derivatives of this compound may serve as precursors in the synthesis of pharmaceuticals targeting metabolic disorders due to their ability to modulate enzyme activities involved in metabolic pathways.
  • Toxicological Studies : Toxicological assessments have shown that while the compound exhibits some level of toxicity (e.g., harmful if swallowed, causes skin irritation), its therapeutic window may allow for safe application in controlled dosages .

Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-(2-(tert-Butoxy)-2-oxoethyl)cyclobutanecarboxylic acidCyclobutane ring instead of cyclopentaneMay exhibit different reactivity due to ring strain
3-(2-(tert-Butoxy)-2-oxoethyl)cyclohexanecarboxylic acidCyclohexane ringPotentially more stable due to larger ring size

Uniqueness of the Compound

The unique cyclopentane structure combined with a tert-butoxy group distinguishes this compound from its analogs, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry.

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